molecular formula C16H15N3O2S B2568194 4-[(3,4-Dimethoxyphenyl)amino]-1,2-dihydroquinazoline-2-thione CAS No. 688356-48-1

4-[(3,4-Dimethoxyphenyl)amino]-1,2-dihydroquinazoline-2-thione

Cat. No.: B2568194
CAS No.: 688356-48-1
M. Wt: 313.38
InChI Key: VEWZWYCJPCDYGO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[(3,4-Dimethoxyphenyl)amino]-1,2-dihydroquinazoline-2-thione is a heterocyclic compound that features a quinazoline core structure. This compound is of interest due to its potential biological activities and applications in medicinal chemistry. The presence of the 3,4-dimethoxyphenyl group and the thione functionality contributes to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(3,4-Dimethoxyphenyl)amino]-1,2-dihydroquinazoline-2-thione typically involves the condensation of 3,4-dimethoxyaniline with isothiocyanates under mild conditions. The reaction proceeds through the formation of an intermediate thiourea, which cyclizes to form the quinazoline thione structure. Common solvents used in this synthesis include ethanol or methanol, and the reaction is often carried out at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired compound with high purity.

Chemical Reactions Analysis

Types of Reactions

4-[(3,4-Dimethoxyphenyl)amino]-1,2-dihydroquinazoline-2-thione undergoes various chemical reactions, including:

    Oxidation: The thione group can be oxidized to form the corresponding sulfoxide or sulfone.

    Reduction: The compound can be reduced to form the corresponding amine or thiol derivatives.

    Substitution: Electrophilic substitution reactions can occur on the aromatic ring, particularly at the positions ortho to the methoxy groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration reactions, respectively.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines or thiols.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

4-[(3,4-Dimethoxyphenyl)amino]-1,2-dihydroquinazoline-2-thione has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 4-[(3,4-Dimethoxyphenyl)amino]-1,2-dihydroquinazoline-2-thione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The exact pathways and targets depend on the specific biological context and the nature of the compound’s interactions.

Comparison with Similar Compounds

Similar Compounds

    4-[(3,4-Dimethoxyphenyl)amino]-1,2-dihydroquinazoline-2-one: Similar structure but with an oxygen atom instead of sulfur.

    4-[(3,4-Dimethoxyphenyl)amino]-1,2-dihydroquinazoline: Lacks the thione functionality.

    3,4-Dimethoxyphenylacetic acid: Contains the same aromatic group but with a different core structure.

Uniqueness

4-[(3,4-Dimethoxyphenyl)amino]-1,2-dihydroquinazoline-2-thione is unique due to the presence of the thione group, which imparts distinct chemical reactivity and potential biological activities compared to its oxygen or non-thione analogs. This uniqueness makes it a valuable compound for further research and development in various scientific fields.

Properties

IUPAC Name

4-(3,4-dimethoxyanilino)-4aH-quinazoline-2-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O2S/c1-20-13-8-7-10(9-14(13)21-2)17-15-11-5-3-4-6-12(11)18-16(22)19-15/h3-9,11H,1-2H3,(H,17,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVPNKCZXLZJIOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC2=NC(=S)N=C3C2C=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.